molecular formula C13H18N2O B12498642 N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide

N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide

Cat. No.: B12498642
M. Wt: 218.29 g/mol
InChI Key: NVGKGSSYWJOXBM-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide is an organic compound with the molecular formula C13H18N2O. This compound belongs to the class of carboxamides, which are amides of carboxylic acids. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide typically involves the amidation of carboxylic acids with amines. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and coupling reagents. For instance, the use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) as a catalyst has been shown to result in good to excellent yields of amide bond formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)pyrrolidine-2-carboxamide
  • N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
  • Pyrrolidin-2-one derivatives

Uniqueness

N-(2,5-Dimethylphenyl)pyrrolidine-2-carboxamide is unique due to its specific structural features, such as the presence of the 2,5-dimethylphenyl group and the pyrrolidine ring. These structural elements contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H18N2O/c1-9-5-6-10(2)12(8-9)15-13(16)11-4-3-7-14-11/h5-6,8,11,14H,3-4,7H2,1-2H3,(H,15,16)

InChI Key

NVGKGSSYWJOXBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCN2

Origin of Product

United States

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